molecular formula C21H45O3PS B12547897 [3-(Octadecylsulfanyl)propyl]phosphonic acid CAS No. 183861-96-3

[3-(Octadecylsulfanyl)propyl]phosphonic acid

Cat. No.: B12547897
CAS No.: 183861-96-3
M. Wt: 408.6 g/mol
InChI Key: GLDOAHMHLZCFMB-UHFFFAOYSA-N
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Description

[3-(Octadecylsulfanyl)propyl]phosphonic acid is an organophosphorus compound characterized by a long octadecyl chain attached to a propyl group, which is further bonded to a phosphonic acid group. This compound is known for its unique properties, including its ability to form self-assembled monolayers on various surfaces, making it valuable in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Octadecylsulfanyl)propyl]phosphonic acid typically involves the reaction of octadecyl mercaptan with 3-chloropropylphosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Octadecyl mercaptan and 3-chloropropylphosphonic acid.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.

    Catalysts: A base, such as triethylamine, is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[3-(Octadecylsulfanyl)propyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the octadecyl chain can be oxidized to form sulfoxides or sulfones.

    Substitution: The phosphonic acid group can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phosphonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phosphonic acid derivatives.

    Hydrolysis: Phosphonic acid and corresponding alcohols or thiols.

Scientific Research Applications

[3-(Octadecylsulfanyl)propyl]phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Octadecylsulfanyl)propyl]phosphonic acid involves its ability to form strong bonds with surface atoms of various materials. The long octadecyl chain provides hydrophobic properties, while the phosphonic acid group ensures strong adhesion to surfaces. This dual functionality makes it effective in forming protective coatings and self-assembled monolayers .

Comparison with Similar Compounds

Similar Compounds

    Octadecylphosphonic acid: Similar in structure but lacks the sulfanyl group.

    Hexadecylphosphonic acid: Shorter alkyl chain compared to [3-(Octadecylsulfanyl)propyl]phosphonic acid.

    Dodecylphosphonic acid: Even shorter alkyl chain and different surface properties.

Uniqueness

This compound is unique due to the presence of the sulfanyl group, which imparts additional chemical reactivity and the ability to form stronger bonds with certain surfaces. This makes it more versatile in applications requiring robust surface coatings and functionalization .

Properties

CAS No.

183861-96-3

Molecular Formula

C21H45O3PS

Molecular Weight

408.6 g/mol

IUPAC Name

3-octadecylsulfanylpropylphosphonic acid

InChI

InChI=1S/C21H45O3PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-21-18-19-25(22,23)24/h2-21H2,1H3,(H2,22,23,24)

InChI Key

GLDOAHMHLZCFMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCCP(=O)(O)O

Origin of Product

United States

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